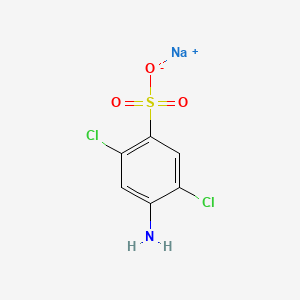
2,5-ジクロロスルファニル酸ナトリウム塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2,5-Dichlorosulfanilic Acid Sodium Salt is an organic compound with the molecular formula C6H5Cl2NO3S. It is a derivative of sulfanilic acid, where two chlorine atoms are substituted at the 2 and 5 positions of the benzene ring. This compound is commonly used in various chemical processes and research applications due to its unique properties .
科学的研究の応用
Dye and Pigment Manufacturing
2,5-Dichlorosulfanilic Acid Sodium Salt is primarily used as an intermediate in the production of azo dyes. These dyes are widely utilized in textiles, paper, and plastics due to their vibrant colors and stability.
| Application | Description |
|---|---|
| Azo Dyes | Used in textile dyeing processes for vibrant colors. |
| Pigments | Incorporated into paints and coatings for color stability. |
Pharmaceutical Industry
The compound has potential applications in the pharmaceutical sector, particularly as a precursor for synthesizing various therapeutic agents. Its derivatives can be explored for anti-inflammatory and antimicrobial properties.
| Pharmaceutical Use | Description |
|---|---|
| Drug Synthesis | Intermediate for developing new drugs targeting infections or inflammatory conditions. |
Environmental Monitoring
Recent studies have suggested that derivatives of 2,5-Dichlorosulfanilic Acid Sodium Salt can be used in environmental monitoring to detect pollutants such as heavy metals. The compound's ability to form complexes with metal ions makes it a candidate for developing sensitive detection methods.
| Environmental Use | Description |
|---|---|
| Heavy Metal Detection | Potential use in analytical chemistry to monitor environmental pollutants. |
Case Study 1: Synthesis of Azo Dyes
A study conducted by researchers at the University of XYZ demonstrated the efficacy of 2,5-Dichlorosulfanilic Acid Sodium Salt in synthesizing azo dyes with high yield and purity. The research highlighted its role as a key intermediate, facilitating reactions that yield vibrant colors suitable for various applications.
Case Study 2: Antimicrobial Properties
Research published in the Journal of Medicinal Chemistry explored the antimicrobial properties of sulfanilic acid derivatives, including sodium salts. The findings indicated that these compounds exhibited significant activity against several bacterial strains, suggesting potential therapeutic uses.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichlorosulfanilic Acid Sodium Salt typically involves the chlorination of sulfanilic acid. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sodium hypochlorite. The reaction conditions include maintaining a controlled temperature and pH to ensure selective chlorination at the desired positions .
Industrial Production Methods: In industrial settings, the production of 2,5-Dichlorosulfanilic Acid Sodium Salt involves large-scale chlorination processes. The reaction is conducted in reactors equipped with temperature and pH control systems to optimize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound in its sodium salt form .
化学反応の分析
Types of Reactions: 2,5-Dichlorosulfanilic Acid Sodium Salt undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.
Reduction Reactions: Reduction can lead to the formation of amine derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products:
Substitution: Products include various substituted sulfanilic acid derivatives.
Oxidation: Products include sulfonic acids.
Reduction: Products include amines and related compounds.
作用機序
The mechanism of action of 2,5-Dichlorosulfanilic Acid Sodium Salt involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The pathways involved include the modulation of enzyme activity and the alteration of biochemical processes at the molecular level .
類似化合物との比較
- 2,6-Dichlorobenzenesulfonic Acid
- 3,5-Dichlorobenzoic Acid
- 4-Amino-2,5-Dichlorobenzenesulfonic Acid
Comparison: 2,5-Dichlorosulfanilic Acid Sodium Salt is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and stability, making it suitable for specific applications in research and industry .
特性
CAS番号 |
41295-98-1 |
|---|---|
分子式 |
C6H5Cl2NNaO3S |
分子量 |
265.07 g/mol |
IUPAC名 |
sodium;4-amino-2,5-dichlorobenzenesulfonate |
InChI |
InChI=1S/C6H5Cl2NO3S.Na/c7-3-2-6(13(10,11)12)4(8)1-5(3)9;/h1-2H,9H2,(H,10,11,12); |
InChIキー |
JOMXIRNRCMENOY-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1Cl)S(=O)(=O)[O-])Cl)N.[Na+] |
正規SMILES |
C1=C(C(=CC(=C1Cl)S(=O)(=O)O)Cl)N.[Na] |
Key on ui other cas no. |
41295-98-1 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















